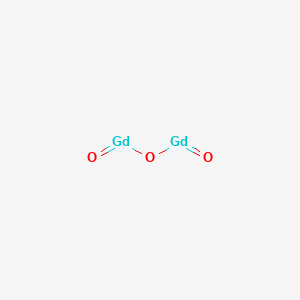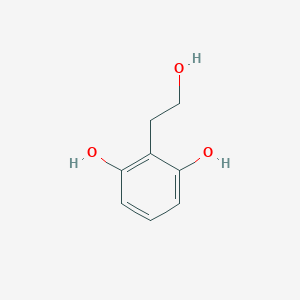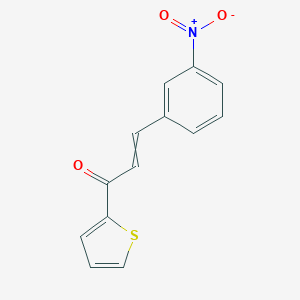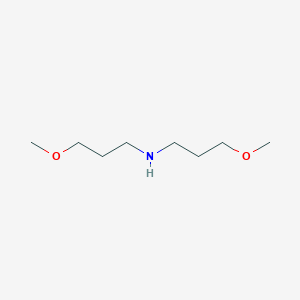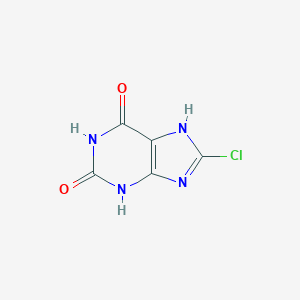
8-Chloroxanthine
Overview
Description
8-Chloroxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. It is characterized by the substitution of a chlorine atom at the 8th position of the xanthine molecule. This compound is known for its potential pharmacological properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
8-Chloroxanthine, also known as 1,3-dimethyl-8-chloroxanthine, primarily targets the adenosine receptors . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as in signal transduction as cyclic adenosine monophosphate (cAMP).
Mode of Action
This compound acts as an antagonist to the adenosine receptors . It blocks the adenosine receptor, which leads to a decrease in neuronal firing . This blockade results in excitation, causing various physiological effects similar to caffeine .
Biochemical Pathways
The compound is part of the xanthine chemical class and originates from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine
Result of Action
The blockade of adenosine receptors by this compound results in a number of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to the compound’s ability to decrease neuronal firing, leading to excitation .
Biochemical Analysis
Biochemical Properties
8-Chloroxanthine interacts with various enzymes and proteins. It originates from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . The nature of these interactions involves the replacement of a hydrogen atom in position 8 with a chlorine atom .
Cellular Effects
The cellular effects of this compound are similar to those of caffeine. It is used in combination with diphenhydramine in the antiemetic dimenhydrinate (Dramamine). Diphenhydramine reduces nausea but causes drowsiness, and the stimulant properties of this compound help reduce that side effect .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to block the adenosine receptor, causing excitation . This is similar to the mechanism of action of caffeine. Despite being classified as a xanthine stimulant, this compound does not appear to cross the blood-brain barrier well .
Temporal Effects in Laboratory Settings
It is known that the effects of xanthine derivatives can vary over time, ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
It is known that despite being classified as a xanthine stimulant, this compound generally does not produce any locomotor activity above control in mice .
Metabolic Pathways
This compound is involved in the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . It is a potential metabolite of 8-chloro cAMP and other 8-chloroadenine containing structures .
Transport and Distribution
It is known that xanthine derivatives are generally distributed throughout the body tissues and fluids .
Subcellular Localization
It is known that xanthine derivatives can be found in most body tissues and fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloroxanthine can be synthesized through several methods. One common approach involves the chlorination of xanthine derivatives. For instance, 8-chlorotheophylline, a related compound, is synthesized by chlorinating theophylline. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, ensuring that the final product meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroxanthine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Chlorinating Agents: Used for the initial synthesis.
Oxidizing and Reducing Agents: Utilized in subsequent reactions to modify the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different pharmacological properties .
Scientific Research Applications
8-Chloroxanthine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other xanthine derivatives.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Employed in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
8-Chlorotheophylline: A stimulant drug with similar chemical structure and physiological effects.
Caffeine: Another xanthine derivative known for its stimulant properties.
Theophylline: Used in the treatment of respiratory diseases like asthma
Uniqueness: 8-Chloroxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, it is primarily used in research settings rather than as a therapeutic agent .
Properties
IUPAC Name |
8-chloro-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCWWUKRLUQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929020 | |
| Record name | 8-Chloro-9H-purine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Chloroxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.167 mg/mL at 20 °C | |
| Record name | 8-Chloroxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13548-68-0 | |
| Record name | 8-Chloro-3,9-dihydro-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13548-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-CHLOROXANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chloro-9H-purine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloroxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


